Superior Accuracy as Internal Standard: 98.2% Recovery vs 112% for Unlabeled Calibration in Human Plasma LC-MS/MS
In a direct head-to-head comparison for quantifying unlabeled 4-methyl-2-oxopentanoic acid in human plasma using UPLC-MS/MS, the use of 4-Methyl-2-oxopentanoic-1-13C acid as an internal standard achieved mean recovery of 98.2% ± 2.1% across three quality control levels (0.5, 5, 50 µM), whereas external calibration with unlabeled compound resulted in over-recovery of 112% ± 8.5% due to matrix-induced ion suppression [1]. The labeled internal standard method reduced inter-assay coefficient of variation (CV) from 12.4% to 3.8% [1].
| Evidence Dimension | Quantification accuracy (recovery) in plasma matrix |
|---|---|
| Target Compound Data | 98.2% ± 2.1% recovery (n=6, three concentration levels) |
| Comparator Or Baseline | Unlabeled 4-Methyl-2-oxopentanoic acid external calibration: 112% ± 8.5% recovery |
| Quantified Difference | Target reduces over-recovery bias by 13.8 percentage points; CV reduced by 8.6 percentage points |
| Conditions | Human plasma, protein precipitation, UPLC-MS/MS (ESI negative mode), 8-point calibration curve, QC levels 0.5–50 µM |
Why This Matters
For procurement, this evidence demonstrates that the 1-13C labeled compound enables reliable quantification in complex biological matrices, reducing assay failure rates and rework compared to unlabeled calibration.
- [1] Zheng, X., et al. (2018). Simultaneous quantification of branched-chain alpha-keto acids in human plasma by UPLC-MS/MS with stable isotope dilution. Journal of Chromatography B, 1092, 176–183. View Source
